Arctigenin, (+)-

Inflammatory Bowel Disease Gastroenterology Immunology

For research targeting PDE4-mediated anti-inflammatory pathways or ERβ-dependent immunomodulation, select Arctigenin, (+)- (CAS 84413-77-4). This enantiomer uniquely acts as a direct PDE4D inhibitor and selective ERβ agonist, a dual profile absent in common analogs like arctiin or matairesinol. In comparative assays, it demonstrates >7.5-fold higher IDO inhibitory activity than matairesinol and 8-fold greater anti-proliferative potency than arctiin. Using this specific compound eliminates the confounding variable of prodrug activation needed for arctiin, ensuring reproducible, target-specific outcomes in colitis and tumor models.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
CAS No. 84413-77-4
Cat. No. B12784769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArctigenin, (+)-
CAS84413-77-4
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC
InChIInChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m1/s1
InChIKeyNQWVSMVXKMHKTF-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arctigenin (+)- (CAS 84413-77-4) – A Potent Dibenzylbutyrolactone Lignan with Quantifiable Differentiation from In-Class Analogs


Arctigenin, (+)- (AG; CAS 84413-77-4) is a dibenzylbutyrolactone-type lignan, a well-defined subclass of phenylpropanoid dimers characterized by a central γ-lactone core with dibenzyl substitution in an anti-relationship [1]. It occurs as a bioactive aglycone in several medicinal plants, most notably the fruits (Fructus Arctii) and roots of Arctium lappa L. (burdock), where it is listed alongside its glycoside arctiin as a major active marker compound [2]. Unlike its glycosidic prodrug counterpart, arctigenin demonstrates superior direct activity in the majority of comparative studies and exhibits a multi-targeted pharmacological profile, including anti-inflammatory, anti-viral, anti-proliferative, and immunomodulatory actions [3]. Its established mechanism of action as a selective inhibitor of phosphodiesterase-4 (PDE4) and as a selective agonist of estrogen receptor beta (ERβ) provides a clear molecular basis for its distinct biological effects [4][5]. This evidence-based guide strictly contrasts its quantifiable performance against its most relevant structural and functional analogs—arctiin, matairesinol, and trachelogenin—to inform precise scientific selection and procurement decisions.

Why Generic Substitution of Arctigenin (+)- with Other Lignans Fails: Evidence of Superior Bioactivity and Target Selectivity


Substituting arctigenin with structurally similar dibenzylbutyrolactone lignans—such as arctiin, matairesinol, or trachelogenin—or with alternative anti-inflammatory agents is scientifically unsound due to well-documented, quantifiable differences in potency, target selectivity, and in vivo efficacy. While these compounds share a core scaffold, their functional groups dictate vastly different biological fates and interactions. Arctiin, for instance, is a glycoside prodrug with significantly lower intrinsic activity that requires in vivo deglycosylation to become active [1]. Matairesinol, another close analog, consistently fails to achieve the same level of potency across multiple assays, often showing no significant effect at concentrations where arctigenin is highly active [2]. Furthermore, arctigenin possesses a unique and validated molecular fingerprint as a direct, selective PDE4 inhibitor and an ERβ agonist, a dual-targeting profile not shared by its in-class peers [3][4]. The following quantitative evidence demonstrates precisely why arctigenin, (+)- cannot be interchanged with its analogs without a predictable loss in experimental outcomes.

Arctigenin (+)-: Quantified Differentiation Against Analogs in Key Scientific Selection Criteria


Superior In Vivo Anti-Colitic Efficacy vs. Arctiin

In a direct comparative study using a DSS-induced colitis mouse model, arctigenin demonstrated significant therapeutic efficacy, whereas its glycoside analog arctiin showed no protective effect. This provides unequivocal evidence that arctigenin is the principal active entity and arctiin cannot be used as a substitute [1].

Inflammatory Bowel Disease Gastroenterology Immunology

Significantly Higher Potency as an IDO Inhibitor vs. Matairesinol and Trachelogenin

In an assay measuring the suppression of tryptophan breakdown via indoleamine 2,3-dioxygenase (IDO), a key immunosuppressive checkpoint, arctigenin exhibited an IC50 of 26.5 μM. This was more than twice as potent as trachelogenin and vastly more potent than matairesinol, which had an IC50 >200 μM [1].

Immuno-Oncology Tryptophan Metabolism Inflammation

Unique PDE4 Selectivity Not Found in In-Class Analogs

Arctigenin has been identified as a direct and selective inhibitor of phosphodiesterase-4 (PDE4), a clinically validated anti-inflammatory target. X-ray crystallography confirmed its binding to the catalytic site of PDE4D. This mechanism of action is unique to arctigenin and has not been reported for its primary in-class analogs like arctiin, matairesinol, or trachelogenin [1].

Inflammation Dermatology Psoriasis Target Validation

Superior Anti-Proliferative Activity Against Colorectal Cancer Cells vs. Arctiin

In a comparative cytotoxicity study against the HCT116 colorectal cancer cell line, arctigenin demonstrated approximately 8-fold greater anti-proliferative potency than its glycoside arctiin. The IC50 values were determined to be 0.31 μg/mL for arctigenin and 2.5 μg/mL for arctiin [1].

Oncology Colorectal Cancer Antiproliferative

Functional Agonism of ERβ, A Mechanism Not Shared by Other Analogs

Arctigenin was identified as a selective agonist of estrogen receptor beta (ERβ), a mechanism linked to its anti-inflammatory effects and its ability to restrict mTORC1 activation and subsequent Th17 cell differentiation. This specific protein-ligand interaction, which includes promotion of ERβ/HSP90 complex dissociation and nuclear translocation, is unique to arctigenin and has not been reported for its primary analogs arctiin, matairesinol, or trachelogenin [1].

Immunology Autoimmune Disease IBD

Higher Systemic Exposure Following Oral Administration of Prodrug Arctiin

When arctiin is administered orally, it acts as a prodrug that is metabolized to arctigenin. Pharmacokinetic studies demonstrate that the systemic exposure to the active metabolite arctigenin, as measured by AUC(0-t), is significantly larger than that of the parent compound arctiin itself . This data supports arctigenin as the active in vivo entity and provides a rationale for its direct use in systemic applications.

Pharmacokinetics ADME Bioavailability

Optimal Application Scenarios for Arctigenin (+)- Based on Verified Quantitative Differentiation


Investigations of PDE4-Targeted Anti-Inflammatory Therapies

Given its validated and selective inhibition of PDE4D [1], arctigenin is the preferred tool compound over other lignan analogs (arctiin, matairesinol, trachelogenin) for investigating cAMP-mediated anti-inflammatory pathways. Its application in models of psoriasis has already demonstrated topical efficacy by decreasing inflammatory cell chemotaxis and modulating keratinocyte dysfunction, offering a direct link between target engagement and phenotypic outcome [1].

Studies of ERβ-Mediated Immune Regulation in IBD and Autoimmunity

Arctigenin's unique functional role as a selective ERβ agonist [2] makes it an indispensable agent for researchers exploring the role of ERβ in regulating Th17 cell differentiation and maintaining intestinal epithelial barrier integrity. This specific mechanism is not shared by its common analogs, providing a clear path for investigating ERβ-dependent pathways in colitis and other autoimmune conditions [2].

In Vivo and In Vitro Studies Requiring the Active Anti-Colitic Agent

For any in vivo colitis model (e.g., DSS-induced) or in vitro study using colonic cells, the direct comparative evidence confirms that arctigenin, and not arctiin, is the active pharmacological agent [3]. Using arctigenin ensures the observed effects are due to the intended compound, eliminating the confounding variable of variable metabolic activation required for the arctiin prodrug. The efficacy of arctigenin in this model was comparable or even superior to the positive control mesalazine [3].

Cancer Research Focusing on IDO Modulation and Anti-Proliferative Activity

In oncology research, particularly studies focusing on the IDO-mediated immunosuppressive pathway or direct cytotoxicity, arctigenin provides a more potent alternative to its analogs. It demonstrates an IC50 of 26.5 μM against IDO activity, outperforming trachelogenin by >2-fold and matairesinol by >7.5-fold [4]. Similarly, its 8-fold higher anti-proliferative potency against HCT116 cells compared to arctiin [5] makes it a more effective and titratable compound for in vitro and in vivo tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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